molecular formula C16H15N3O4S2 B6535159 3-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide CAS No. 1049223-31-5

3-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B6535159
CAS No.: 1049223-31-5
M. Wt: 377.4 g/mol
InChI Key: HJIBAQCFIMNDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide” is a complex organic molecule. It is related to the compound “tert-butyl N-[(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate” which has a CAS Number of 479423-34-2 . The compound has a molecular weight of 353.46 and is a solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide” derivatives, which combine thiazole and sulfonamide, groups with known antibacterial activity, has been described . The synthesis involves coupling reactions and electrophilic cyclization reactions .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups including a benzenesulfonyl group, a thiophen-2-yl group, and an oxadiazol-2-yl group. Thiophene is a heterocyclic compound with a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of multiple functional groups. For instance, benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions .


Physical and Chemical Properties Analysis

The compound is a solid in its physical form . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the search results.

Safety and Hazards

The compound “tert-butyl N-[(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate”, which is related to the compound , has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332 .

Future Directions

The future directions for the research and development of this compound could involve further investigation of its antibacterial activity, particularly in conjunction with cell-penetrating peptides . Additionally, the synthesis of more derivatives and the exploration of their potential applications could be a promising direction .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-14(8-10-25(21,22)13-6-2-1-3-7-13)17-16-19-18-15(23-16)11-12-5-4-9-24-12/h1-7,9H,8,10-11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBAQCFIMNDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.